molecular formula C17H20N4OS B2849181 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine CAS No. 1119368-64-7

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2849181
CAS No.: 1119368-64-7
M. Wt: 328.43
InChI Key: HDHWFMFBZQTOFP-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine is a piperazine derivative featuring two distinct substituents:

  • Position 1: A 2-(methylsulfanyl)pyridine-3-carbonyl group, comprising a pyridine ring with a methylsulfanyl (SCH₃) moiety at position 2 and a carbonyl (C=O) linkage at position 3.
  • Position 4: A (pyridin-3-yl)methyl group, introducing a pyridine ring via a methylene bridge.

According to Enamine Ltd (), its molecular formula is C₂₂H₁₆N₂O with a molar mass of 324.39 g/mol (EN300-265799).

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-16-15(5-3-7-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-6-18-12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWFMFBZQTOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-3-carbonyl chloride, which is then reacted with 1-(pyridin-3-ylmethyl)piperazine in the presence of a base such as triethylamine. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that derivatives of piperazine compounds exhibit promising antiviral properties. For instance, related compounds have shown efficacy against various viruses, including HIV and influenza. The structural characteristics of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine may enhance its activity against viral replication mechanisms due to its ability to interact with viral proteins .
  • Anticancer Properties : Research has highlighted the potential of piperazine derivatives in targeting cancer cells. Specific modifications to the piperazine structure can lead to increased cytotoxicity against different cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation through apoptosis pathways, making it a candidate for further investigation in cancer therapeutics .
  • Neuropharmacology : Compounds similar to this one have been explored for their neuroprotective effects. The presence of pyridine rings is known to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Studies indicate that such compounds might modulate dopaminergic and serotonergic pathways, providing a therapeutic avenue for conditions like Parkinson's disease .

Material Science Applications

  • Polymer Chemistry : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the thermal and mechanical properties of materials. The piperazine moiety can act as a crosslinking agent, improving the durability and functionality of polymer blends used in various applications .
  • Nanotechnology : The compound's ability to form complexes with metal ions can be harnessed in nanotechnology for creating novel nanomaterials. These materials can have applications in drug delivery systems or as catalysts in chemical reactions due to their enhanced surface area and reactivity .

Case Study 1: Antiviral Screening

A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in significant antiviral activity against influenza A virus. The study utilized cell-based assays to evaluate the efficacy of these compounds, revealing IC50 values that suggest strong antiviral potential when compared to standard antiviral agents .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer properties, researchers synthesized several derivatives based on the piperazine scaffold and tested them against human cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates and reduced viability in treated cells, highlighting the potential for developing new anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous piperazine derivatives is provided below, focusing on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituent 1 Substituent 2 Molecular Formula Molar Mass (g/mol) Key Features/Activity References
Target Compound 2-(Methylsulfanyl)pyridine-3-carbonyl (Pyridin-3-yl)methyl C₂₂H₁₆N₂O 324.39 High aromaticity; potential CNS activity.
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine 2-(Methylsulfanyl)pyridine-3-carbonyl Methyl C₁₂H₁₇N₃OS 251.35 Simpler structure; reduced steric bulk.
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 2-Chloropyridine-3-carbonyl 5-Chloro-2-methylphenyl C₁₈H₁₇Cl₂N₃O 366.26 Electron-withdrawing Cl groups; possible PAF antagonism.
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine 3-(Pyrrolidinylcarbonyl)-2-pyridyl C₁₄H₂₀N₄O 260.33 Pyrrolidine introduces conformational flexibility.
1-(6-Chloro-pyridine-3-sulfonyl)-4-methylpiperazine 6-Chloropyridine-3-sulfonyl Methyl C₁₀H₁₃ClN₄O₂S 296.75 Sulfonyl group enhances acidity and polarity.

Key Observations :

The (pyridin-3-yl)methyl group introduces additional aromaticity, enabling π-π stacking interactions with biological targets, a feature absent in simpler methyl-substituted analogs .

Electronic Properties :

  • Carbonyl vs. Sulfonyl Linkages : The carbonyl group in the target compound is less electron-withdrawing than sulfonyl groups (), which may stabilize amide bonds against hydrolysis .

Biological Activity: Piperazine derivatives with pyridine substituents (e.g., ) often exhibit PAF-antagonistic or antihistamine activity ().

Synthetic Considerations :

  • Similar compounds (e.g., ) are synthesized via amide coupling using reagents like BOP and NEt₃ in dichloromethane. The target compound likely follows analogous routes .

Biological Activity

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with a piperazine core substituted with pyridine and methylsulfanyl groups. Its molecular formula is C16H20N4OSC_{16}H_{20}N_4OS. The presence of these functional groups suggests potential interactions with various biological targets, particularly in enzyme inhibition.

Kinase Inhibition

Recent studies indicate that compounds similar to this compound exhibit significant kinase inhibitory activity. For instance, related derivatives have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This activity is vital for developing therapies targeting cancer and other proliferative disorders.

Table 1: Kinase Inhibition Profiles of Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
Compound ACDK40.011
Compound BCDK60.015
Compound CARK50.050
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound's structure suggests it may also exhibit anti-inflammatory properties. Similar compounds have been studied for their ability to reduce pro-inflammatory cytokines in various models. For example, a related compound demonstrated an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays .

Case Study: In Vivo Efficacy

In a murine model of inflammation, compounds structurally related to this compound were administered, resulting in significant reductions in markers such as IL-6 and TNFα. These findings support the potential application of this class of compounds in treating inflammatory diseases.

The proposed mechanism involves the inhibition of specific kinases that play critical roles in cell signaling pathways associated with proliferation and inflammation. By binding to the active sites of these kinases, the compound may alter downstream signaling cascades, leading to reduced cell growth and inflammatory responses.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis of piperazine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent choice, and purification methods. For example, reflux conditions (e.g., in acetonitrile or DMSO) are often used to facilitate cyclization or coupling reactions, as seen in analogous compounds . Chromatography (HPLC or column) and recrystallization are critical for achieving >95% purity. Reaction pH and catalyst selection (e.g., palladium complexes for cross-coupling) also impact yield .

Q. Which spectroscopic and computational methods are most reliable for confirming the structural integrity of this compound?

Structural validation requires a combination of 1H/13C NMR to resolve piperazine ring protons and pyridinyl substituents, IR spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1650 cm⁻¹), and mass spectrometry for molecular weight confirmation . Computational methods like DFT (Density Functional Theory) can predict 3D conformations and verify steric effects on biological activity .

Q. How can researchers address solubility challenges in in vitro assays for this compound?

Solubility in aqueous buffers is often limited due to hydrophobic substituents (e.g., methylsulfanyl groups). Strategies include:

  • Using co-solvents like DMSO (<1% v/v) to maintain compound stability .
  • Formulating micellar systems with surfactants (e.g., Tween-80) for cell-based studies .
  • Modifying pH to exploit ionization of the piperazine nitrogen (pKa ~7–9) .

Advanced Research Questions

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) of analogs targeting specific receptors?

SAR studies require:

  • Molecular docking to map interactions with receptors (e.g., serotonin or dopamine receptors), focusing on hydrogen bonding with the pyridinyl nitrogen and hydrophobic contacts with methylsulfanyl groups .
  • Radioligand binding assays to quantify affinity (Ki values) and selectivity .
  • Systematic substitution of the pyridine-3-ylmethyl group to assess steric/electronic effects on potency .

Q. How can conflicting data on this compound’s metabolic stability be resolved across different studies?

Discrepancies may arise from variations in assay systems (e.g., liver microsomes vs. hepatocytes). To address this:

  • Validate metabolic pathways using LC-MS/MS to identify primary metabolites (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
  • Cross-reference results with CYP450 inhibition assays to rule out enzyme-specific effects .
  • Standardize incubation conditions (e.g., NADPH concentration, pH 7.4) across labs .

Q. What experimental approaches are suitable for determining the compound’s mechanism of action in modulating neurotransmitter systems?

Key methodologies include:

  • Electrophysiology (patch-clamp) to measure ion channel modulation in neuronal cells .
  • Calcium flux assays using fluorescent dyes (e.g., Fluo-4) to quantify GPCR activation .
  • Knockout models (e.g., CRISPR-edited receptors) to confirm target specificity .

Q. How can researchers ensure the compound’s stability during long-term storage for reproducibility?

Stability is influenced by substituent reactivity (e.g., methylsulfanyl oxidation). Recommendations:

  • Store lyophilized samples at -20°C under inert gas (argon) to prevent degradation .
  • Monitor purity via HPLC-UV at 3–6-month intervals, particularly for batches dissolved in DMSO .
  • Avoid exposure to light or humidity, which may hydrolyze the piperazine-carboxylate bond .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported IC50 values across cell lines?

Variability may stem from differences in:

  • Cell membrane permeability (e.g., overexpression of efflux pumps like P-gp) .
  • Assay endpoints (e.g., viability vs. apoptosis markers) .
  • Normalize data using internal controls (e.g., staurosporine for apoptosis) and report 95% confidence intervals for IC50 .

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